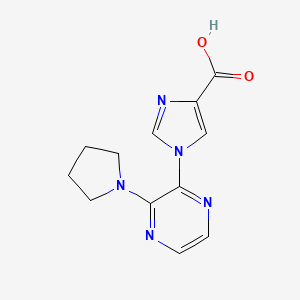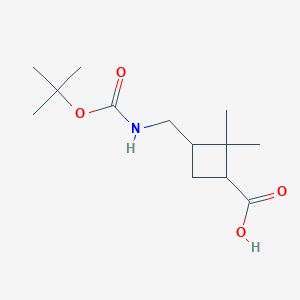![molecular formula C13H26O3Si B11857352 2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 62276-31-7](/img/structure/B11857352.png)
2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Trimethylsilyl Group: This step involves the silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the 3-Methoxypentan-3-yl Group: This can be done through a nucleophilic substitution reaction where the 3-methoxypentan-3-yl group is introduced using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving cyclobutanones.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, which may be catalyzed by enzymes, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring ketone structure.
2-((Trimethylsilyl)oxy)cyclobutanone: A similar compound with a trimethylsilyl group attached to the cyclobutanone ring.
3-Methoxypentan-3-yl derivatives: Compounds with the 3-methoxypentan-3-yl group attached to different core structures.
Uniqueness
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the combination of the cyclobutanone ring, the trimethylsilyl group, and the 3-methoxypentan-3-yl group
Eigenschaften
CAS-Nummer |
62276-31-7 |
|---|---|
Molekularformel |
C13H26O3Si |
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
2-(3-methoxypentan-3-yl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C13H26O3Si/c1-7-12(8-2,15-3)13(10-9-11(13)14)16-17(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
HVXGEQXIAITALD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1(CCC1=O)O[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)






![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)


![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

